

Spectroscopic Profile of Paeonilactone C: A Technical Guide

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Compound of Interest

Compound Name: Paeonilactone C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Paeonilactone C**, a monoterpene isolated from the roots of *Paeonia lactiflora*. The information presented herein is crucial for the identification, characterization, and further development of this natural product.

Core Spectroscopic Data

The structural elucidation of **Paeonilactone C** is reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ^1H NMR Spectroscopic Data for Paeonilactone C

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
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Data not available in
search results

Table 2: ^{13}C NMR Spectroscopic Data for Paeonilactone C

Position	Chemical Shift (δ) ppm
Data not available in search results	

Table 3: Mass Spectrometry (MS) Data for Paeonilactone C

Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI	Data not available in search results	Data not available in search results

Table 4: Infrared (IR) Spectroscopy Data for Paeonilactone C

Functional Group	Wavenumber (cm ⁻¹)
Data not available in search results	

Experimental Protocols

Detailed experimental protocols are essential for the replication of spectroscopic data and for ensuring the quality and consistency of future research.

Isolation of Paeonilactone C

Paeonilactone C is typically isolated from the roots of *Paeonia lactiflora* through a bioactivity-guided fractionation process. This involves methanolic extraction of the plant material, followed by a series of chromatographic techniques to separate the various chemical constituents.^{[1][2]}

Spectroscopic Analysis

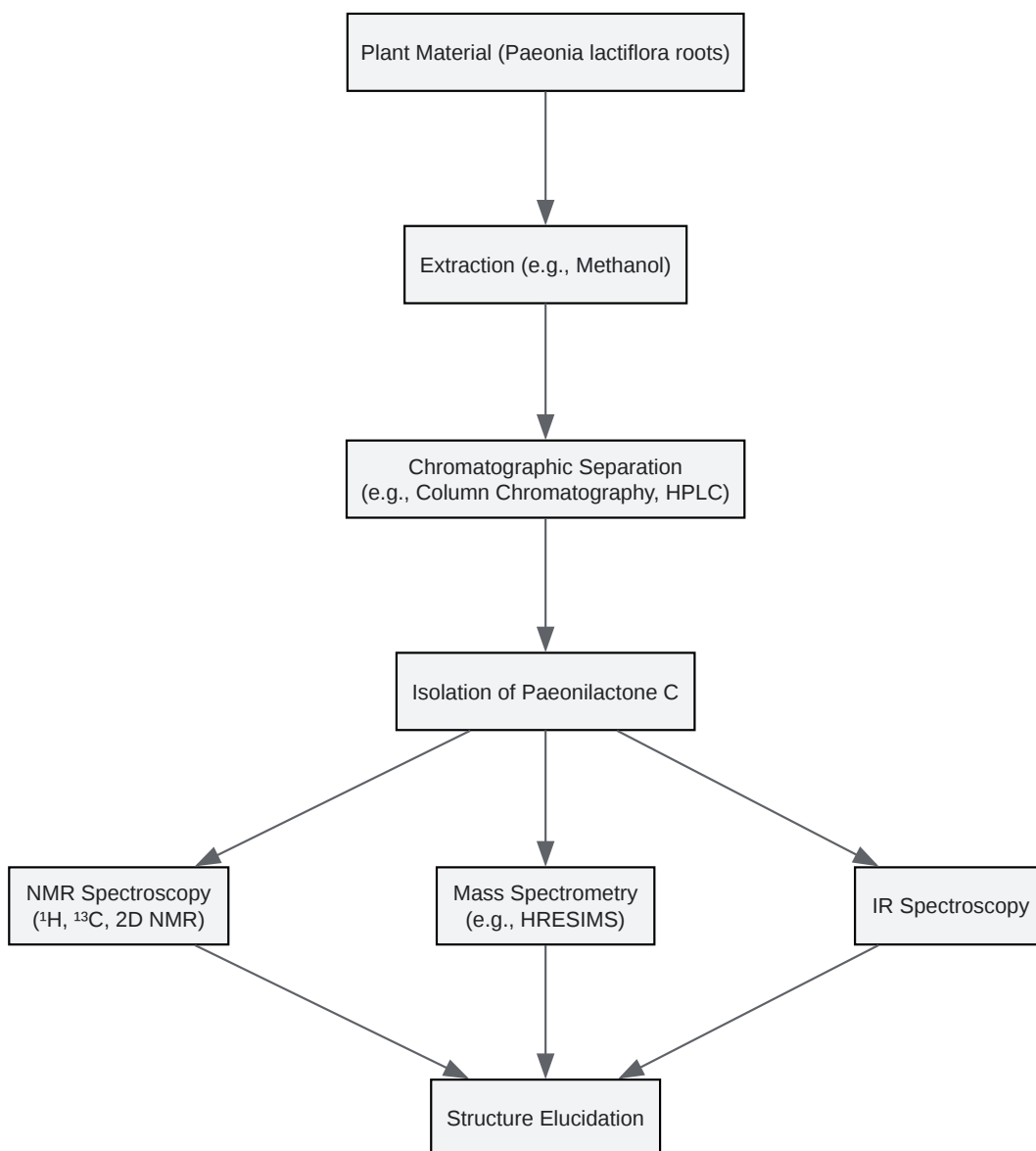
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly employed to determine the accurate mass and molecular formula of **Paeonilactone C**.

Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or as a thin film on a NaCl plate. The spectra are recorded in the wavenumber range of 4000 to 400 cm^{-1} .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Paeonilactone C**.



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Caption: General workflow for the isolation and structural elucidation of **Paeonilactone C**.

Disclaimer: The specific spectroscopic data values (chemical shifts, m/z, and wavenumbers) for **Paeonilactone C** were not available in the provided search results. The tables are presented

as a template for where such data would be populated.

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References

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- 2. Chemical constituents isolated from Paeonia lactiflora roots and their neuroprotective activity against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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